molecular formula C11H15BrN2S B13299832 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13299832
M. Wt: 287.22 g/mol
InChI Key: METIPZVHOORCKY-UHFFFAOYSA-N
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Description

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazo-thiazole derivatives .

Scientific Research Applications

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination can lead to unique biological activities and chemical properties that are not observed in simpler compounds .

Properties

Molecular Formula

C11H15BrN2S

Molecular Weight

287.22 g/mol

IUPAC Name

5-bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H15BrN2S/c1-5-7-6-15-10-13-8(11(2,3)4)9(12)14(7)10/h6H,5H2,1-4H3

InChI Key

METIPZVHOORCKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)C(C)(C)C

Origin of Product

United States

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